3-Chloro-2-(difluoromethoxy)-5-nitropyridine
Description
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is a halogenated pyridine derivative characterized by a nitro group at position 5, a chlorine atom at position 3, and a difluoromethoxy substituent at position 2. This compound has gained prominence in synthetic chemistry as a stable, non-toxic alternative to toxic reagents like carbon monoxide (CO) or formyl fluoride. It serves as a combined source of CO and fluoride in palladium-catalyzed fluoro-carbonylation reactions, enabling the synthesis of acyl fluorides—critical intermediates in pharmaceutical chemistry . Its stability, broad substrate scope, and high yields (up to 99%) make it a versatile reagent for late-stage functionalization of complex molecules, including bioactive derivatives like Fenofibrate and Tocopherol .
Properties
Molecular Formula |
C6H3ClF2N2O3 |
|---|---|
Molecular Weight |
224.55 g/mol |
IUPAC Name |
3-chloro-2-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-4-1-3(11(12)13)2-10-5(4)14-6(8)9/h1-2,6H |
InChI Key |
HNKUEWHSYFDINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and difluoromethyl ethers for difluoromethoxylation.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-Chloro-2-(difluoromethoxy)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the difluoromethoxy group can enhance membrane permeability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
3-Chloro-2-(2,4-difluorophenyl)-5-nitropyridine (Compound 55)
- Structure : Features a 2,4-difluorophenyl group instead of difluoromethoxy.
- Synthesis : Prepared via chlorination of 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride, yielding 55% .
- Properties : Melting point 139–141°C; distinct NMR signals (¹H: δ 9.35 ppm; ¹³C: δ 161.5 ppm) .
- Applications : Intermediate in bioactive molecule synthesis.
2-Chloro-5-methyl-3-nitropyridine
- Structure : Methyl group at position 5 and chlorine at position 2.
- Synthesis : Chlorination of 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride (92% yield) .
- Crystallography : Two independent molecules per asymmetric unit stabilized by C–H⋯O hydrogen bonds .
- Applications : Key intermediate in pharmaceuticals (e.g., agrochemicals) .
5-Chloro-2-hydroxy-3-nitropyridine
- Structure : Hydroxyl group at position 2.
- Synthesis: Derived from nitric acid and 2-amino-5-chloropyridine .
- Applications: Precursor for bromo and amino derivatives (e.g., 2-bromo-5-chloro-3-nitropyridine) .
2-Chloro-3-fluoro-5-nitropyridine
Physicochemical Properties
- Spectroscopic Data : HRMS and ¹³C NMR (e.g., δ 161.5 ppm for compound 55) aid in structural confirmation .
Biological Activity
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3-Chloro-2-(difluoromethoxy)-5-nitropyridine
- Molecular Formula : C7H4ClF2N3O3
- Molecular Weight : 235.57 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine is primarily attributed to its interaction with various biological macromolecules. The nitro group is known to participate in redox reactions, potentially influencing cellular signaling pathways. The difluoromethoxy group enhances lipophilicity, aiding in membrane permeability and subsequent cellular uptake.
Biological Activity Overview
Research indicates that 3-Chloro-2-(difluoromethoxy)-5-nitropyridine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : In vitro studies have shown that this compound may induce apoptosis in cancer cell lines, particularly those associated with leukemia and solid tumors. The mechanism appears to involve the disruption of tubulin dynamics, leading to mitotic arrest.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the effects of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine on acute myeloid leukemia (AML) cells. The compound was shown to significantly reduce cell viability at concentrations as low as 10 µM after 72 hours of treatment. Morphological changes consistent with apoptosis were observed, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial properties of the compound were assessed against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting promising antibacterial activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
